Chlorthiophos
Overview
Description
Chlorthiophos is an organophosphorus pesticide primarily used for controlling ants and mites. It is a mixture of isomers, with the predominant isomer being O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate . This compound is highly toxic and classified as an extremely hazardous substance in the United States .
Scientific Research Applications
Chlorthiophos has several scientific research applications, including:
Agriculture: Used as an insecticide to control pests on crops such as cotton, peanuts, and vegetables.
Analytical Chemistry: Employed as a reference standard in chromatography techniques for the analysis of pesticides in food and environmental samples.
Toxicology Studies: Used in studies to understand the toxic effects of organophosphorus compounds on mammals and other organisms.
Mechanism of Action
Target of Action
Chlorthiophos is an organophosphorus pesticide . It primarily targets the nervous system of pests, acting as a cholinesterase inhibitor . Cholinesterase is an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound disrupts normal nerve impulses, leading to the paralysis and eventual death of the pest .
Mode of Action
This compound interacts with its targets by binding to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of neurons. The result is a disruption of normal nerve impulses, leading to symptoms such as tremors, paralysis, and in severe cases, death .
Biochemical Pathways
The accumulation of acetylcholine in the synapses due to the inhibition of cholinesterase leads to overstimulation of the nervous system .
Pharmacokinetics
It is expected to distribute throughout the body, particularly in fatty tissues due to its lipophilic nature. Metabolism likely occurs in the liver, and excretion is expected to occur through urine and feces .
Result of Action
The primary result of this compound action is the disruption of normal nerve function, leading to symptoms such as tremors, paralysis, and in severe cases, death . This is due to the accumulation of acetylcholine in the synapses, causing continuous stimulation of neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect its stability and efficacy. Moreover, the presence of other chemicals or pollutants in the environment can potentially influence its action .
Safety and Hazards
Chlorthiophos is extremely poisonous and is classified as an extremely hazardous substance . It is fatal if swallowed, fatal in contact with skin, causes eye irritation, is toxic if inhaled, and is very toxic to aquatic life with long-lasting effects . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Biochemical Analysis
Biochemical Properties
Chlorthiophos interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit cholinesterase, a key enzyme in the nervous system . This interaction disrupts the normal functioning of the nervous system, leading to its toxic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is highly toxic to mammals and is known to act as a neurotoxin . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits the enzyme cholinesterase, disrupting the normal breakdown of acetylcholine in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorthiophos typically involves the reaction of diethyl chlorophosphorothioate with phenol derivatives. The exact commercial synthesis process is proprietary, but it likely involves the following steps:
Preparation of Diethyl Chlorophosphorothioate: This intermediate is synthesized by reacting phosphorus trichloride with ethanol and sulfur.
Reaction with Phenol Derivatives: The diethyl chlorophosphorothioate is then reacted with phenol derivatives such as 2,5-dichloro-4-methylthiophenol under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorthiophos undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphorothioate and the corresponding phenol derivative.
Oxidation: Oxidative conditions can convert the phosphorothioate group to a phosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under controlled conditions.
Major Products Formed:
Hydrolysis: Diethyl phosphorothioate and phenol derivatives.
Oxidation: Phosphate derivatives.
Substitution: Various substituted phosphorothioate compounds.
Comparison with Similar Compounds
- Chlorpyrifos
- Diazinon
- Malathion
- Parathion
- Phorate
Properties
IUPAC Name |
(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZJVWLGNLCNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3PS2 | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041786 | |
Record name | Chlorthiophos I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO] | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorthiophos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORTHIOPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water, sol in most organic solvents | |
Record name | CHLORTHIOPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.345 at 68 °F (EPA, 1998) - Denser than water; will sink | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg] | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorthiophos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORTHIOPHOS (7 total), please visit the HSDB record page. | |
Record name | CHLORTHIOPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brown liquid with crystals at low temp | |
CAS No. |
21923-23-9, 60238-56-4 | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorthiophos I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21923-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorthiophos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021923239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorthiophos I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorthiophos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphorothioic acid, O-(dichloro(methylthio)phenyl) O,O-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORTHIOPHOS I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y631ZW1IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORTHIOPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorthiophos?
A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] This inhibition leads to the accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, ]
Q2: Are there any analytical methods available for the detection and quantification of this compound residues?
A4: Yes, analytical methods for detecting this compound residues in food products are available. One study utilized Gas Chromatography Mass Spectrometry (GC-MS) combined with the QuEChers extraction technique to analyze this compound residues in banana fruits. [] Another study developed a multiresidue analysis method for detecting this compound and other unregistered organophosphorus pesticides in imported agricultural products using a Korean Food and Drug Administration official method. [] These studies highlight the importance of monitoring this compound residues in food to ensure consumer safety.
Q3: What is known about the environmental fate and impact of this compound?
A5: While the provided abstracts don't offer detailed information on the environmental fate of this compound, as an organophosphate insecticide, it can potentially impact non-target organisms. [, , ] Its presence in the environment, even at low concentrations, could pose risks to beneficial insects and other organisms. Further research is needed to fully understand the environmental persistence, degradation pathways, and potential long-term ecological consequences of this compound use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.